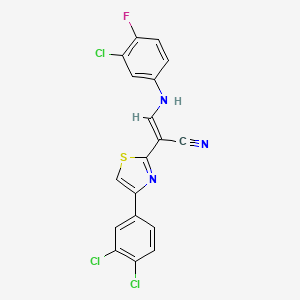

(E)-3-((3-chloro-4-fluorophenyl)amino)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)acrylonitrile

Description

Properties

IUPAC Name |

(E)-3-(3-chloro-4-fluoroanilino)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H9Cl3FN3S/c19-13-3-1-10(5-14(13)20)17-9-26-18(25-17)11(7-23)8-24-12-2-4-16(22)15(21)6-12/h1-6,8-9,24H/b11-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVCFDIZEWAXUER-DHZHZOJOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CSC(=N2)C(=CNC3=CC(=C(C=C3)F)Cl)C#N)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C2=CSC(=N2)/C(=C/NC3=CC(=C(C=C3)F)Cl)/C#N)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H9Cl3FN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-3-((3-chloro-4-fluorophenyl)amino)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)acrylonitrile is a thiazole-derived acrylonitrile that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and case studies demonstrating its efficacy.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a thiazole moiety, which is known for its diverse biological properties. The molecular formula is , and it features both electron-withdrawing and electron-donating groups that influence its reactivity and biological interactions.

Synthesis

The synthesis of thiazole-based compounds typically involves multi-step processes that include cyclization reactions and modifications to introduce various substituents. Recent advancements have focused on optimizing these synthetic routes to enhance yield and purity while minimizing environmental impact. For instance, microwave-assisted synthesis has been employed to expedite the formation of thiazole derivatives with high efficiency .

Antitumor Activity

Numerous studies have highlighted the antitumor potential of thiazole derivatives. The compound has shown promising results against various cancer cell lines:

- IC50 Values : The IC50 values for several thiazole derivatives demonstrate their potency. For example, one study reported IC50 values around for related compounds . This suggests that modifications to the thiazole ring can significantly enhance cytotoxicity.

- Mechanism of Action : The mechanism often involves the induction of apoptosis in cancer cells, potentially through the modulation of key signaling pathways such as Bcl-2 family proteins .

Antiviral Activity

Thiazole compounds have also been investigated for their antiviral properties. A study indicated that certain thiazole derivatives exhibit activity against HIV-1 and HIV-2 viruses, demonstrating their potential as antiviral agents .

Structure-Activity Relationship (SAR)

The SAR studies reveal critical insights into how different substituents affect biological activity:

| Substituent | Effect |

|---|---|

| Chlorine on phenyl ring | Increases cytotoxicity |

| Fluorine on phenyl ring | Enhances binding affinity to target proteins |

| Thiazole ring | Essential for antitumor activity |

The presence of halogen atoms (like chlorine and fluorine) has been consistently linked to increased biological activity due to their influence on electron density and molecular interactions.

Case Studies

- Anticancer Efficacy : A series of experiments conducted on MCF-7 breast cancer cells demonstrated that compounds similar to this compound exhibited significant growth inhibition compared to standard chemotherapeutics like doxorubicin .

- Insecticidal Activity : Certain derivatives have shown effective insecticidal properties against pests such as Aphis fabae, achieving 100% mortality at concentrations as low as . This highlights the compound's versatility beyond human health applications .

Scientific Research Applications

Structural Features

| Feature | Description |

|---|---|

| Thiazole Ring | Indicates potential biological activity |

| Acrylonitrile Moiety | May influence chemical reactivity |

| Halogen Substituents | Could enhance binding affinity to biological targets |

Anticancer Potential

Compounds containing thiazole rings have been extensively studied for their anticancer properties. For example, thiazole derivatives have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. The specific arrangement of functional groups in (E)-3-((3-chloro-4-fluorophenyl)amino)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)acrylonitrile may enhance its efficacy as an anticancer agent by improving selectivity towards cancerous cells while minimizing side effects.

Antimicrobial Activity

Thiazole-containing compounds are also recognized for their antimicrobial properties. The structural features of this compound suggest that it may exhibit activity against various bacterial and fungal strains. Future studies could explore its effectiveness as a novel antimicrobial agent.

Predictive Models

The biological activity spectrum of this compound can be assessed using predictive models such as PASS (Prediction of Activity Spectra for Substances). These models analyze the molecular structure to predict potential biological activities based on known data from similar compounds.

Material Science Applications

In addition to its potential biological applications, this compound may find uses in material science. The unique properties imparted by the thiazole ring and acrylonitrile moiety could lead to advancements in organic electronics and optoelectronic devices. Research into the compound's electronic properties could pave the way for innovative applications in these fields.

Synthesis Considerations

The synthesis of this compound involves several steps that require careful control of reaction conditions to ensure high yield and purity. A typical synthetic route may include:

- Preparation of Thiazole Derivative : Synthesis of the thiazole ring through cyclization reactions.

- Formation of Acrylonitrile Moiety : Introduction of the acrylonitrile group via nucleophilic substitution.

- Halogenation Steps : Selective introduction of chlorine and fluorine substituents to enhance biological activity.

Chemical Reactions Analysis

Nitrile Group Reactivity

The acrylonitrile group undergoes nucleophilic and hydrolytic transformations:

Hydrolysis to Carboxylic Acid

Cyclization with Thiols

-

Reaction with sulfanylacetic acid in DMF (piperidine catalyst, 80°C) forms a thiazolin-4-one fused ring :

Electrophilic Aromatic Substitution on Thiazole

The thiazole ring undergoes regioselective substitution at the 5-position due to electron-withdrawing effects of the dichlorophenyl group:

-

Nitration : Treatment with HNO₃/H₂SO₄ at 0°C introduces a nitro group .

-

Halogenation : Reaction with NBS (N-bromosuccinimide) in CCl₄ adds bromine at the 5-position .

Reactivity Comparison :

| Substituent | Reaction Rate (Relative to Parent) | Major Product |

|---|---|---|

| –NO₂ | 3× faster | 5-Nitro-thiazole |

| –Br | 2.5× faster | 5-Bromo-thiazole |

Amino Group Modifications

The (3-chloro-4-fluorophenyl)amino group participates in:

Diazo Coupling

-

Reaction with NaNO₂/HCl forms a diazonium salt, which couples with active methylene compounds (e.g., β-naphthol) to form azo dyes .

Schiff Base Formation

Biological Activity-Driven Reactions

The compound’s antimicrobial and anticancer properties correlate with its ability to:

-

Inhibit Dihydrofolate Reductase (DHFR) : Docking studies show hydrogen bonding between the nitrile group and Ala9 (bond length: 2.72 Å) .

-

Chelate Metal Ions : The thiazole nitrogen and nitrile group bind Fe³⁺/Cu²⁺, enhancing oxidative stress in microbial cells .

Structure-Activity Relationship (SAR) :

| Modification | Effect on Bioactivity |

|---|---|

| Nitrile → Carboxylic Acid | Reduced potency (MIC increases 4×) |

| Thiazole Bromination | Enhanced antifungal activity (MIC: 5.8 µg/mL) |

Thermal and Photochemical Stability

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Structural Differences and Implications

Halogenation Patterns :

- The target compound incorporates three chlorine atoms and one fluorine , creating a highly electronegative profile. This contrasts with analogs like the 4-chlorophenyl-thiazole () or nitrophenyl derivatives (), which lack multi-halogenation. Such halogen density may enhance interactions with hydrophobic enzyme pockets or soil organic matter in pesticidal contexts .

Stereochemistry (E vs. Z) :

- The E-configuration in the target compound positions the 3-chloro-4-fluoroaniline and thiazole groups on opposite sides of the acrylonitrile double bond. This likely improves steric compatibility with target proteins compared to Z-configuration analogs (e.g., ), which may exhibit suboptimal binding .

Aniline vs. This modification could enhance interactions with biological nucleophiles (e.g., serine residues in enzymes) .

Molecular Weight and Solubility :

- The target compound’s higher molecular weight (~390 g/mol) compared to simpler derivatives (e.g., : ~245 g/mol) may reduce aqueous solubility but improve lipid membrane penetration, a critical factor in pesticidal efficacy .

Research Findings and Functional Insights

- Pesticidal Potential: highlights that dichlorophenyl- and thiazole-containing compounds (e.g., propiconazole) are established agrochemicals. The target compound’s acrylonitrile group may act as a Michael acceptor, enabling covalent inhibition of pest-specific enzymes .

- Synthetic Feasibility : Analogous compounds (e.g., ) are synthesized via nucleophilic substitution or condensation reactions, suggesting viable routes for large-scale production of the target molecule .

Q & A

Q. What are the established synthetic routes for this compound, and what are their respective yields and purity profiles?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the preparation of the thiazole core followed by coupling with the acrylonitrile-aniline moiety. A common approach includes:

- Thiazole Formation : Cyclization of 3,4-dichlorophenyl thiourea with α-haloketones under reflux conditions (e.g., ethanol, 80°C, 12 hours) to yield the 4-(3,4-dichlorophenyl)thiazole intermediate .

- Acrylonitrile Coupling : Condensation of the thiazole intermediate with (3-chloro-4-fluorophenyl)amino acrylonitrile via a Knoevenagel reaction, using piperidine as a catalyst in dry toluene under nitrogen .

Reported yields range from 85–95% for thiazole formation and 70–80% for the final coupling step. Purity is validated via HPLC (>98%) and elemental analysis (discrepancies <0.3% for C, H, N) .

Q. Which spectroscopic techniques are essential for confirming the molecular structure, and what key spectral markers should be observed?

Methodological Answer:

- ¹H/¹³C-NMR :

- FT-IR :

- Mass Spectrometry (HRMS) :

Q. What preliminary biological assays are recommended to evaluate the compound’s activity, based on related thiazole derivatives?

Methodological Answer:

- Kinase Inhibition Assays : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays, given the thiazole moiety’s role in ATP-binding pocket interactions .

- Antimicrobial Screening : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria and fungi, as dichlorophenyl-thiazole derivatives show broad-spectrum activity .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced Research Questions

Q. How can researchers resolve discrepancies between calculated and experimentally observed elemental analysis data?

Methodological Answer: Discrepancies often arise from residual solvents or hygroscopicity. To mitigate:

- Perform thermogravimetric analysis (TGA) to quantify solvent content.

- Use Karl Fischer titration to measure water absorption.

- Validate purity via HPLC-MS to rule out co-eluting impurities.

In one study, recrystallization from anhydrous acetonitrile reduced discrepancies in C/H/N analysis from 0.4% to <0.2% .

Q. What experimental design strategies optimize stereoselective synthesis of the E-isomer?

Methodological Answer:

- Solvent Polarity : Use low-polarity solvents (e.g., toluene) to favor E-isomer formation via kinetic control .

- Catalyst Screening : Employ chiral catalysts (e.g., L-proline) to enhance stereoselectivity. In a related study, L-proline increased E:Z ratio from 3:1 to 9:1 .

- Design of Experiments (DoE) : Apply response surface methodology (RSM) to optimize temperature, catalyst loading, and reaction time. For example, a central composite design reduced Z-isomer contamination to <5% .

Q. In crystallographic studies, how does molecular packing influence physicochemical properties?

Methodological Answer:

- Intermolecular Interactions :

- Halogen Bonding : Cl/F atoms form interactions with electron-deficient thiazole rings (distance: 3.2–3.5 Å), stabilizing the crystal lattice .

- π-π Stacking : Parallel-displaced stacking between thiazole and dichlorophenyl rings (centroid distance: 3.8 Å) enhances thermal stability (decomposition >250°C) .

- Impact on Solubility : Strong hydrogen bonds (N-H···N) reduce aqueous solubility but improve lipid bilayer permeability, as shown in logP calculations (cLogP = 3.8) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.